4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that features a quinoline core structure
Properties
IUPAC Name |
4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-27-19-9-5-16(6-10-19)22(26)23-18-8-11-20-17(13-18)7-12-21(25)24(20)14-15(2)3/h5-6,8-11,13,15H,4,7,12,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIVJLUSDKNRKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the quinoline derivative with ethyl 4-aminobenzoate under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the biological activity of quinoline derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and have similar biological activities.
Indole Derivatives: Compounds such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one have comparable structures and applications.
Uniqueness
4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the specific substitution pattern on the quinoline core and the presence of the benzamide moiety. This unique structure can lead to distinct biological activities and synthetic applications.
Biological Activity
The compound 4-ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a member of the tetrahydroquinoline class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethoxy group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
Research indicates that compounds in this class often act through multiple pathways:
- Inhibition of Protein Targets : Many tetrahydroquinolines inhibit specific proteins involved in signaling pathways. For example, they can target protein tyrosine phosphatases (PTPs), which are crucial in regulating insulin signaling and glucose metabolism .
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Antidiabetic Properties
One of the significant areas of research surrounding this compound is its potential antidiabetic activity. Studies have shown that similar compounds can enhance insulin-stimulated glucose uptake by inhibiting PTP1B, a negative regulator of insulin signaling. For instance, an analog demonstrated an IC50 value of 0.07 μM against PTP1B, showcasing strong inhibitory potency .
| Compound | IC50 (μM) | Selectivity | Membrane Permeability (P app) |
|---|---|---|---|
| 4-Ethoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide | TBD | TBD | TBD |
| Analog 10m | 0.07 | 32-fold | 2.41 × 10^-6 cm/s |
Anticancer Activity
Tetrahydroquinoline derivatives have also been investigated for their anticancer properties. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle progression .
Study on Insulin Sensitivity
A notable study evaluated the effects of a related compound on insulin sensitivity in diabetic models. The results indicated a significant improvement in glucose uptake without cytotoxic effects on pancreatic beta cells. This suggests a promising therapeutic avenue for managing type 2 diabetes .
Antitumor Activity Assessment
In another study focusing on antitumor activity, several tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines. Compounds exhibited selective cytotoxicity towards tumor cells while sparing normal cells. The structure–activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced their biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
